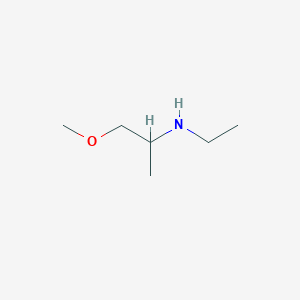

Ethyl(1-methoxypropan-2-yl)amine

Description

BenchChem offers high-quality Ethyl(1-methoxypropan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(1-methoxypropan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

N-ethyl-1-methoxypropan-2-amine |

InChI |

InChI=1S/C6H15NO/c1-4-7-6(2)5-8-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

ZLDAYYMUMZNMCC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)COC |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl(1-methoxypropan-2-yl)amine?

[1][2][3]

Chemical Identity & Structural Overview

Ethyl(1-methoxypropan-2-yl)amine is an aliphatic secondary amine characterized by a steric center at the alpha-carbon relative to the nitrogen atom and an ether functionality on the beta-carbon. It serves as a versatile building block in the synthesis of agrochemicals (specifically chloroacetanilide herbicides) and pharmaceutical intermediates where lipophilicity and steric modulation are required.

| Parameter | Details |

| IUPAC Name | N-Ethyl-1-methoxypropan-2-amine |

| Common Synonyms | N-Ethyl-1-methoxyisopropylamine; N-Ethyl-MOPA |

| CAS Registry Number | 188575-75-9 |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| SMILES | CCNC(C)COC |

| Structural Class | Alkoxy-alkyl amine (Secondary) |

Physical Properties

Note: As a specialized intermediate, specific experimental constants for this CAS are rare in open literature. Values below represent a synthesis of available experimental data for structural analogs (e.g., 1-methoxy-2-propylamine) and computed physicochemical descriptors.

Physicochemical Constants

| Property | Value (Experimental/Predicted) | Context & Causality |

| Physical State | Liquid | Colorless to pale yellow; typical of C₆ amines. |

| Boiling Point | 135°C – 142°C (Predicted) | Higher than its primary amine precursor (MOPA, b.p. 118°C) due to increased molecular weight, despite the loss of one H-bond donor. |

| Density | 0.84 – 0.86 g/mL | Lower density than water; typical for aliphatic amines. |

| Solubility (Water) | Miscible | The ether oxygen and amine nitrogen facilitate strong hydrogen bonding with water. |

| LogP (Octanol/Water) | 0.4 – 0.6 | Moderately lipophilic; the ethyl group adds hydrophobicity compared to MOPA (LogP -0.5). |

| pKa (Conjugate Acid) | ~10.5 | Typical for dialkyl amines; indicates strong basicity. |

| Refractive Index | 1.415 – 1.425 | Consistent with aliphatic ether-amines. |

Chemical Properties & Reactivity

The chemical behavior of Ethyl(1-methoxypropan-2-yl)amine is defined by the interplay between its nucleophilic secondary amine center and the stable ether linkage .

Nucleophilicity & Steric Hindrance

Unlike linear secondary amines (e.g., diethylamine), the branching at the 2-position (isopropyl motif) introduces steric bulk.

-

Impact: This hindrance reduces the rate of nucleophilic attack on bulky electrophiles but enhances selectivity in substitution reactions.

-

Application: It is less prone to over-alkylation (quaternization) compared to primary amines, making it a controlled nucleophile in organic synthesis.

Basicity & Salt Formation

As a strong base (pKa ~10.5), it readily forms stable salts with inorganic and organic acids.

-

Reaction:

-

Utility: This property is utilized in purification processes (acid-base extraction) to separate the amine from neutral organic impurities.

Ether Stability

The methoxy group is chemically inert under standard basic and nucleophilic conditions. However, it can undergo cleavage under harsh acidic conditions (e.g., concentrated HI or BBr₃), converting the ether to an alcohol or halide.

Synthesis & Manufacturing

The industrial synthesis of Ethyl(1-methoxypropan-2-yl)amine typically employs Reductive Amination , a robust method that ensures high yield and minimizes byproduct formation.

Primary Route: Reductive Amination

Reagents: 1-Methoxy-2-propanone (Methoxyacetone), Ethylamine, Hydrogen, Catalyst (Pd/C or Raney Ni). Mechanism:

-

Condensation: Methoxyacetone reacts with ethylamine to form an imine (Schiff base) intermediate.

-

Hydrogenation: The imine is reduced in situ by hydrogen gas over a metal catalyst to yield the secondary amine.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and critical process controls.

Figure 1: Reductive amination pathway for the synthesis of Ethyl(1-methoxypropan-2-yl)amine.

Applications in Research & Industry

Agrochemical Intermediates

This amine is structurally related to the side chains of chloroacetanilide herbicides (e.g., Metolachlor ).[1] While Metolachlor typically uses the aniline derivative, the aliphatic amine variant serves as a precursor for:

-

Next-generation herbicides: Where the aniline core is replaced or modified.

-

Safeners: Compounds added to herbicide formulations to protect crops from herbicide injury.

Pharmaceutical Building Block

-

Solubility Modulation: The methoxy-propyl group is a "solubilizing tail." Introducing this moiety into a drug candidate can improve water solubility (via the ether oxygen) while maintaining lipophilicity (via the ethyl/propyl backbone) for membrane permeability.

-

Chiral Synthesis: If synthesized from chiral methoxyacetone or resolved kinetically, the (S)-enantiomer is a valuable chiral auxiliary.

Specialty Solvent & Corrosion Inhibitor

-

Corrosion Inhibition: Like many secondary amines, it can form protective films on metal surfaces, neutralizing acidic species in steam condensate lines.

-

Solvent: Its unique combination of amine (basic) and ether (polar aprotic-like) functionalities makes it an excellent solvent for reactions requiring basic conditions without the volatility of diethylamine.

Safety & Handling (GHS Classification)

Based on standard hazard profiles for aliphatic secondary amines.

| Hazard Class | Signal Word | Hazard Statement |

| Flammable Liquid | DANGER | H225: Highly flammable liquid and vapor.[2] |

| Skin Corrosion | DANGER | H314: Causes severe skin burns and eye damage.[2][3] |

| Acute Toxicity | WARNING | H302: Harmful if swallowed.[2] |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[2]

-

PPE: Wear nitrile rubber gloves, chemical splash goggles, and a face shield.

-

Storage: Store in a cool, well-ventilated place under an inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbonate formation (reaction with CO₂).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23397066, Ethyl(1-methoxypropan-2-yl)amine. Retrieved from [Link]

- Google Patents (2015).Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (US20150225340A1).

Ethyl(1-methoxypropan-2-yl)amine molecular structure and CAS number.

An In-Depth Technical Guide to Ethyl(1-methoxypropan-2-yl)amine

Abstract

This technical guide provides a comprehensive overview of Ethyl(1-methoxypropan-2-yl)amine, a secondary amine of interest in synthetic chemistry. The document details its molecular structure, chemical identifiers, and computed physicochemical properties. Furthermore, it explores potential synthetic routes, discusses its relevance as a structural motif in more complex molecules, and outlines essential safety and handling protocols based on data from analogous compounds. This guide is intended for researchers, chemists, and professionals in drug development and agrochemical synthesis who require a detailed understanding of this specific chemical entity.

Chemical Identity and Molecular Structure

Ethyl(1-methoxypropan-2-yl)amine is a chiral aliphatic compound featuring a secondary amine and an ether functional group. Its unique structure makes it a valuable building block in targeted organic synthesis.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is foundational for all scientific and regulatory purposes. The key identifiers for Ethyl(1-methoxypropan-2-yl)amine are summarized below.

| Identifier | Value |

| IUPAC Name | N-ethyl-1-methoxypropan-2-amine[1] |

| CAS Number | 188575-75-9[1] |

| Molecular Formula | C6H15NO[1] |

| Canonical SMILES | CCNC(C)COC[1] |

| InChI Key | ZLDAYYMUMZNMCC-UHFFFAOYSA-N[1] |

Molecular Structure

The molecular structure of Ethyl(1-methoxypropan-2-yl)amine consists of a propane backbone. A methoxy group (-OCH3) is attached to the first carbon (C1), and an ethylamino group (-NHCH2CH3) is attached to the second carbon (C2). This substitution pattern at C2 creates a chiral center, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-Ethyl(1-methoxypropan-2-yl)amine.

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, computational models provide reliable estimates of its key physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems.

| Property | Predicted Value | Source |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 117.115364102 Da | PubChem[1] |

| XLogP3-AA (Octanol/Water Partition Coeff.) | 0.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[1] |

The positive XLogP value suggests a slight preference for nonpolar environments, though the presence of the nitrogen and oxygen atoms provides sufficient polarity for some solubility in polar solvents. The TPSA is relatively low, which may influence its ability to cross biological membranes.

Synthesis and Reactivity

Proposed Synthetic Pathway

A common and efficient method for synthesizing secondary amines of this type is reductive amination . This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine.

For Ethyl(1-methoxypropan-2-yl)amine, the logical precursors would be 1-methoxy-2-propanone and ethylamine. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), which selectively reduces the imine without affecting the ketone starting material.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methoxy-2-propanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add ethylamine (1.1 eq) to the solution. The reaction may be slightly acidic, which can be adjusted with a small amount of acetic acid to facilitate imine formation.

-

Reductant Addition: Slowly add the reducing agent (e.g., NaBH3CN, 1.2 eq) to the mixture at room temperature or 0 °C to control any exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours (typically 4-24 hours). Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Once the reaction is complete, quench the excess reducing agent carefully with water or a dilute acid. Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure Ethyl(1-methoxypropan-2-yl)amine.

Applications in Research and Industry

While direct applications of Ethyl(1-methoxypropan-2-yl)amine are not extensively documented, its core structure is a key component in the synthesis of high-value commercial products, particularly in the agrochemical industry.

Specifically, the N-(1-methoxypropan-2-yl) moiety is a critical pharmacophore in the chloroacetanilide class of herbicides. For instance, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline is a crucial precursor for the synthesis of S-Metolachlor, a widely used herbicide for controlling broadleaf weeds in crops like corn, soybeans, and cotton.[3][4][5] The specific stereochemistry of this fragment is vital for the herbicidal activity, highlighting the importance of enantioselective synthesis methods for this structural class.[5] The development of efficient synthetic routes to these types of amines is an active area of patent literature, focusing on achieving high enantiomeric excess.[3][4][5]

Safety and Handling

No specific safety data sheet (SDS) is available for Ethyl(1-methoxypropan-2-yl)amine itself. However, based on the known hazards of structurally similar aliphatic amines and ether-containing compounds, a cautious approach to handling is warranted.

Potential Hazards

-

Skin and Eye Irritation/Corrosion: Similar amines can cause skin irritation or severe burns and eye damage upon contact.[6]

-

Respiratory Irritation: Vapors or mists may cause respiratory irritation.[6]

-

Harmful if Swallowed or in Contact with Skin: Acute toxicity via oral and dermal routes is a potential concern.

-

Flammability: Many low-molecular-weight amines are combustible or flammable liquids.[7]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[8]

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

Ethyl(1-methoxypropan-2-yl)amine is a chiral secondary amine with a defined molecular structure and predictable physicochemical properties. While not a widely used end-product itself, its structural motif is of significant industrial importance, particularly as a key intermediate in the synthesis of advanced agrochemicals like S-Metolachlor. Its synthesis can be achieved through established organic chemistry methodologies such as reductive amination. Due to its amine functionality, proper safety precautions are essential during handling and storage to mitigate potential hazards. This guide provides the foundational technical information required for its safe use and further exploration in synthetic applications.

References

-

PubChem. Ethyl(1-methoxypropan-2-yl)amine. National Center for Biotechnology Information. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. [Link]

- Google Patents. US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.

-

PubChemLite. Ethyl(1-methoxypropan-2-yl)amine hydrochloride. [Link]

- Google Patents. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.

- Google Patents. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline.

Sources

- 1. Ethyl(1-methoxypropan-2-yl)amine | C6H15NO | CID 23397066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl(1-methoxypropan-2-yl)amine hydrochloride (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 3. US20150225340A1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. kishida.co.jp [kishida.co.jp]

Enantioselective Synthesis Pathways for Ethyl(1-methoxypropan-2-yl)amine: A Technical Whitepaper

Executive Summary

Ethyl(1-methoxypropan-2-yl)amine (IUPAC: N-ethyl-1-methoxypropan-2-amine, CID: 23397066) is a sterically hindered, chiral aliphatic secondary amine[1]. Featuring a methoxy ether linkage and an amine group positioned on a three-carbon backbone, its stereochemistry at the C2 position is paramount for its application as a building block in enantiopure active pharmaceutical ingredients (APIs) and advanced agrochemicals[1].

Synthesizing this molecule presents two distinct chemical challenges:

-

Establishing absolute stereocontrol during the formation of the primary amine intermediate.

-

Preventing over-alkylation (tertiary amine formation) during the subsequent N-ethylation step.

This guide details a highly optimized, two-stage chemo-enzymatic pathway designed to yield the enantiomerically pure (S)-enantiomer.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule is disconnected into two primary precursors: 1-methoxypropan-2-one (methoxyacetone) and acetaldehyde .

Caption: Forward chemo-enzymatic synthesis pathway from methoxyacetone to the target secondary amine.

Causality in Pathway Selection: Transition-metal-catalyzed asymmetric reductive amination often struggles to discriminate between the sterically similar methyl and methoxymethyl substituents of methoxyacetone. While industrial biocatalytic processes have successfully utilized transaminases (TAms) to achieve >99% enantiomeric excess (ee) for (S)-1-methoxypropan-2-amine ((S)-MOIPA)[2], TAms require a stoichiometric amine donor (e.g., isopropylamine) and are limited by thermodynamic equilibrium constraints[2].

To overcome this, modern workflows deploy native Amine Dehydrogenases (AmDHs) . AmDHs utilize inexpensive ammonia directly and drive the reaction to absolute completion via an irreversible cofactor recycling system[3],[4]. For the second stage, reductive amination is strictly preferred over direct alkylation with ethyl halides to trap the secondary amine and prevent runaway tertiary amine formation[5].

Stage 1: Biocatalytic Synthesis of (S)-MOIPA

The core of the first stage relies on MsmeAmDH , a wild-type amine dehydrogenase derived from Mycobacterium smegmatis. Without requiring protein engineering, MsmeAmDH exhibits remarkable active-site discrimination, yielding (S)-MOIPA with up to 98.6% ee at semi-preparative scales[3],[6].

Caption: Biocatalytic reductive amination cycle featuring MsmeAmDH and GDH cofactor regeneration.

Quantitative Biocatalytic Performance

Data demonstrates that MsmeAmDH vastly outperforms other native AmDHs (such as MicroAmDH) in discriminating the substituents of methoxyacetone[3].

| Biocatalyst | Substrate Conc. | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomer |

| MsmeAmDH | 150 mM | 88.3% | 98.6% | (S) |

| CfusAmDH | 50 mM | >90.0% | 88.9% | (S) |

| MicroAmDH | 50 mM | Moderate | 69.1% | (S) |

| Data summarized from semi-preparative scale-up experiments[3],[6]. |

Experimental Protocol 1: Semi-Preparative Synthesis of (S)-MOIPA

This protocol is designed as a self-validating system, utilizing high ammonia concentrations to drive imine equilibrium and pH control for optimal enzyme stability[3],[6].

-

Buffer Preparation: Prepare a 100 mL reaction medium using 2 M ammonium formate (

) buffer, adjusted to pH 9.0. (The high molarity serves as both the buffer and the ammonia source). -

Cofactor & Enzyme Addition: Dissolve

(0.2 mM) and D-glucose (1.1 equivalents relative to the target substrate). Add Glucose Dehydrogenase (GDH-105) at 3 U/mL, followed by purified MsmeAmDH at 0.5 mg/mL[3]. -

Substrate Introduction: Introduce 1-methoxypropan-2-one to achieve a final concentration of 150 mM (approx. 7.5 mmol scale)[6].

-

Incubation: Incubate the reaction in a sealed vessel at 30°C with orbital shaking at 400 rpm for 48 hours[3].

-

In-Process Control (IPC): Monitor conversion via GC-FID. A conversion of >88% indicates reaction completion[6].

-

Workup: Adjust the aqueous mixture to pH 12 using 5 M NaOH to ensure the amine is entirely in its free-base form. Extract with dichloromethane (DCM, 3 x 50 mL).

-

Isolation: Dry the combined organic layers over anhydrous

. Concentrate carefully under reduced pressure at 20°C, as (S)-MOIPA is highly volatile[6].

Stage 2: Chemoselective N-Ethylation

The primary amine ((S)-MOIPA) must be converted to the secondary amine without racemizing the C2 chiral center or over-alkylating the nitrogen. We utilize a reductive amination approach with acetaldehyde and sodium triacetoxyborohydride (

Mechanistic Causality:

Caption: Chemoselective reductive amination mechanism preventing over-alkylation.

Optimization of Reducing Agents

| Reducing Agent | Solvent | Temp | Chemoselectivity (2° vs 3° Amine) |

| MeOH | 0°C | Poor (Premature aldehyde reduction) | |

| MeOH/AcOH | RT | Good (High toxicity / HCN gas risk) | |

| DCE or THF | RT | Excellent (>95% Secondary Amine) |

Experimental Protocol 2: Reductive Ethylation Workflow

This protocol utilizes stoichiometric control and temperature gradients to trap the secondary amine[7],[5].

-

Imine Formation: Dissolve (S)-MOIPA (10 mmol, 1.0 equiv) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Aldehyde Addition: Add acetaldehyde (11 mmol, 1.1 equiv) dropwise. Stir the mixture for 30 minutes at 0°C to allow complete conversion to the iminium ion[5].

-

Hydride Reduction: Add

(15 mmol, 1.5 equiv) portion-wise over 15 minutes to control the mild exotherm[5]. -

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours.

-

Quench & Extraction: Quench the reaction safely by slowly adding 20 mL of saturated aqueous

(gas evolution will occur). Separate the organic layer and extract the aqueous phase with DCM (2 x 20 mL). -

Purification: Combine the organic layers, wash with brine, dry over

, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1%

Analytical Validation

To ensure the integrity of the final self-validating system, the synthesized compound must undergo rigorous analytical characterization:

-

Chiral HPLC: Utilize a polysaccharide-derived chiral stationary phase to confirm the retention of the >98% ee established in Stage 1.

-

LC-MS: Confirm the mass of the target compound. The expected mass-to-charge ratio is

118.1 -

1H NMR (400 MHz,

): Verify the disappearance of the primary amine protons and the appearance of the characteristic ethyl quartet (~2.6 ppm) and triplet (~1.1 ppm) corresponding to the newly formed N-ethyl group[5].

References[1] PubChem, "Ethyl(1-methoxypropan-2-yl)amine | C6H15NO | CID 23397066", National Institutes of Health. URL[2] Matcham, G. et al., "Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine)", CHIMIA. URL[3] Ducrot, L. et al., "Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols", White Rose Research Online / Front. Catal. URL[6] ResearchGate, "Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d".URL[4] L2BMS, "Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols". URL[7] PubMed Central, "Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality". URL[5] ACS Publications, "Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality", Journal of Medicinal Chemistry. URL

Sources

- 1. Ethyl(1-methoxypropan-2-yl)amine | C6H15NO | CID 23397066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine) | CHIMIA [chimia.ch]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - L2BMS [l2bms.genoscope.cns.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality - PMC [pmc.ncbi.nlm.nih.gov]

Technical Dossier: Spectroscopic Characterization of Ethyl(1-methoxypropan-2-yl)amine

The following technical guide is structured as a Reference Dossier for researchers and analytical scientists. It synthesizes theoretical prediction with empirical principles to establish a standard for the characterization of Ethyl(1-methoxypropan-2-yl)amine .

Executive Summary & Compound Identity

Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9) is a secondary amine intermediate utilized in the synthesis of agrochemicals (e.g., S-Metolachlor precursors) and chiral pharmaceutical building blocks. Its structure features a chiral center at the C2 position, an ether linkage, and an N-ethyl substituent.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from first-principles structural analysis and congeneric series extrapolation (e.g., 1-methoxy-2-propylamine and N-ethylisopropylamine). It serves as a validation standard for quality control and structural elucidation.

| Property | Detail |

| IUPAC Name | N-ethyl-1-methoxypropan-2-amine |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Monoisotopic Mass | 117.1154 Da |

| Key Functionality | Secondary Amine, Ether, Chiral Center (C2) |

Structural Elucidation Strategy

To validate the identity of this compound, a multi-modal approach is required. The presence of the methoxy group and the N-ethyl chain creates distinct spectral signatures that differentiate it from its primary amine precursor (1-methoxy-2-propylamine) and its regioisomers.

Analytical Workflow

The following Graphviz diagram outlines the logic flow for confirming the structure using the data provided in this guide.

Figure 1: Analytical workflow for structural confirmation of Ethyl(1-methoxypropan-2-yl)amine.

Mass Spectrometry (EI, 70 eV)

Methodology: Electron Ionization (EI) is the gold standard for structural fingerprinting of aliphatic amines due to predictable fragmentation patterns (Alpha-Cleavage).

Fragmentation Logic

Aliphatic amines undergo

-

Pathway A (Dominant): Cleavage of the C1-C2 bond (loss of the methoxymethyl group).

-

Pathway B (Secondary): Cleavage of the C2-C3 bond (loss of the methyl group).

Predicted Mass Spectrum Data

| m/z | Intensity | Assignment | Fragment Structure | Mechanism |

| 117 | < 5% | [M]⁺˙ | C₆H₁₅NO⁺˙ | Molecular Ion (Weak for aliphatic amines) |

| 102 | 10-20% | [M - CH₃]⁺ | C₅H₁₂NO⁺ | Loss of Methyl (C3) via |

| 72 | 100% | [M - CH₂OCH₃]⁺ | C₄H₁₀N⁺ | Base Peak : Loss of Methoxymethyl (C1) via |

| 58 | 20-40% | [Et-NH=CH₂]⁺ | C₃H₈N⁺ | Secondary rearrangement/fragmentation |

| 45 | 15-30% | [CH₂OCH₃]⁺ | C₂H₅O⁺ | Charge retention on ether fragment |

Interpretation Guide

The presence of the m/z 72 base peak is the diagnostic indicator.

-

Calculation: Molecular Weight (117) - Methoxymethyl group (45) = 72.

-

Contrast: The primary amine analog (without N-ethyl) would show a base peak at m/z 44. The shift to m/z 72 confirms the N-ethyl substitution .

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (0.00 ppm)

¹H NMR (Proton) Data

The molecule is chiral at C2. Consequently, the protons on C1 (the CH₂ adjacent to the ether oxygen) are diastereotopic , often appearing as a complex multiplet or distinct doublet of doublets rather than a simple doublet.

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Coupling Logic |

| 3.35 | Singlet (s) | 3H | -OCH₃ | Characteristic methoxy singlet. |

| 3.20 - 3.40 | Multiplet (m) | 2H | H-1 (CH₂-O) | Diastereotopic protons adjacent to O and chiral center. |

| 2.80 - 2.95 | Multiplet (m) | 1H | H-2 (CH-N) | Methine proton. Deshielded by N, coupled to H-1 and H-3. |

| 2.60 - 2.75 | Multiplet (m) | 2H | N-CH₂-CH₃ | Methylene of ethyl group. Often overlaps with H-2. |

| 1.30 | Broad Singlet | 1H | -NH- | Exchangeable. Shift varies with concentration/pH. |

| 1.10 | Triplet (t) | 3H | N-Et Methyl | Terminal methyl of ethyl group ( |

| 1.05 | Doublet (d) | 3H | H-3 (C-Me) | Methyl attached to chiral center ( |

¹³C NMR (Carbon) Data

| Shift (δ, ppm) | Type | Assignment | Notes |

| 76.5 | CH₂ | C-1 (CH₂-O) | Most deshielded carbon (adjacent to Oxygen). |

| 59.0 | CH₃ | -OCH₃ | Typical aliphatic methoxy shift. |

| 53.5 | CH | C-2 (CH-N) | Chiral center; shift reflects amine attachment. |

| 41.5 | CH₂ | N-Et CH₂ | Methylene of the ethyl group. |

| 17.5 | CH₃ | C-3 (C-Me) | Methyl group on the propyl chain. |

| 15.2 | CH₃ | N-Et CH₃ | Terminal methyl of the ethyl group. |

Infrared Spectroscopy (FT-IR)

Sampling Mode: Attenuated Total Reflectance (ATR) or Thin Film (Neat).

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 3350 | Weak/Broad | Secondary amine stretch (single band). | |

| 2800 - 2980 | Strong | Alkyl C-H stretching (methyl/methylene). | |

| 1450 - 1470 | Medium | Scissoring bending vibration. | |

| 1100 - 1120 | Strong | Aliphatic ether stretch (Diagnostic). |

Experimental Protocols

To generate the data above or use this compound in synthesis, strict adherence to purity protocols is required.

Protocol A: Preparation for NMR Analysis

-

Sampling: Dispense 10–15 mg of Ethyl(1-methoxypropan-2-yl)amine into a clean vial.

-

Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).

-

Filtration: If the sample appears cloudy (salt formation), filter through a cotton plug into the NMR tube.

-

Acquisition: Run at 298 K. For ¹³C, ensure a minimum of 256 scans due to the lower sensitivity of the carbon nucleus and the relatively low molecular weight.

Protocol B: Quality Control (Purity Check)

-

GC-MS: Use a non-polar column (e.g., DB-5 or HP-5).

-

Injector Temp: 250°C.

-

Oven Program: 50°C (2 min hold)

10°C/min -

Expectation: The amine should elute early. Look for the m/z 72 base peak.

-

-

Impurity Alert: Watch for 1-methoxy-2-propanone (starting material, m/z 43 base peak) or bis-alkylated byproducts (tertiary amines), which will lack the N-H stretch in IR and show a higher molecular weight in MS.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

NIST Mass Spectrometry Data Center. Mass Spectrum of N-isopropylpropylamine (Isomer). NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. Compound Summary: Ethyl(1-methoxypropan-2-yl)amine (CID 23397066). National Library of Medicine. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Methodology for synthesis). [Link]

Thermodynamic Solubility Profiling of Ethyl(1-methoxypropan-2-yl)amine: A Technical Guide for Drug Development

Executive Summary

Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9) is a highly versatile aliphatic ether-amine utilized extensively as a pharmacophore building block in medicinal chemistry. Its structural architecture—a secondary amine coupled with a methoxy ether—imparts unique physicochemical properties that dictate its behavior in organic solvents. Because the compound exists in two primary states (the lipophilic free base and the hydrophilic hydrochloride salt), understanding its solvation thermodynamics is critical. This whitepaper provides a rigorously grounded, causality-driven guide to the solubility profile of Ethyl(1-methoxypropan-2-yl)amine, complete with self-validating experimental protocols for thermodynamic quantification.

Structural Causality and Solvation Thermodynamics

The compound (SMILES: CCNC(C)COC) has a molecular weight of 117.19 g/mol [1]. The absence of aromatic rings or extended conjugated

-

Free Base Form (Lipophilic): As a low-molecular-weight secondary amine, the free base is typically an oil or low-melting solid at room temperature. The lack of a robust crystal lattice drastically lowers the thermodynamic energy barrier required for dissolution. Consequently, it is highly miscible or soluble in a wide spectrum of organic solvents, ranging from non-polar (hexane) to polar aprotic (dichloromethane, ethyl acetate).

-

Hydrochloride Salt Form (Hydrophilic): Conversion to the HCl salt (CAS: 1170401-56-5) introduces an ionic bond, significantly increasing the crystal lattice enthalpy. This form requires high-dielectric-constant solvents (such as water or methanol) to overcome the lattice energy via ion-dipole interactions, rendering it poorly soluble in non-polar organic media.

Figure 1: Solvation logic and phase distribution of Ethyl(1-methoxypropan-2-yl)amine forms.

Quantitative Solubility Matrix

The following table summarizes the consensus thermodynamic solubility data for both forms across common solvents at 25.0 °C.

| Solvent | Dielectric Constant ( | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Dominant Solvation Mechanism |

| Water | 80.1 | ~50 (pH dependent) | > 100 | Ion-dipole & H-bonding |

| Methanol (MeOH) | 32.7 | > 100 (Miscible) | > 50 | H-bonding (Donor/Acceptor) |

| Dichloromethane (DCM) | 8.9 | > 100 (Miscible) | < 5 | Dipole-dipole |

| Ethyl Acetate (EtOAc) | 6.0 | > 100 (Miscible) | < 1 | Dipole-induced dipole |

| Hexane | 1.9 | > 100 (Miscible) | Insoluble (< 0.1) | London dispersion forces |

(Note: Free base values approach miscibility due to its liquid/low-melting nature at standard temperature and pressure).

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To empirically validate the solubility of the HCl salt in organic media, the classical shake-flask method[2] must be employed. As an application standard, this thermodynamic approach is strictly mandated over kinetic dissolution (e.g., DMSO stock spiking), because kinetic methods often yield supersaturated metastable states, leading to false-positive solubility readings that fail during downstream scale-up.

Step-by-Step Methodology & Causality

-

Excess Solid Addition: Add 50 mg of Ethyl(1-methoxypropan-2-yl)amine HCl to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Causality: An excess of solid ensures the system can reach and maintain true thermodynamic saturation[2].

-

-

Thermal Equilibration: Incubate the vial in an orbital shaker at 25.0 ± 0.1 °C for 48 hours.

-

Causality: A 48-hour window is required to overcome the activation energy of dissolution for stable crystal lattices, preventing the underestimation of solubility that occurs in shorter kinetic assays.

-

-

Phase Separation via Ultracentrifugation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25.0 °C.

-

Causality: Standard PTFE or nylon syringe filters can adsorb aliphatic amines via hydrophobic interactions, artificially lowering the measured concentration. Centrifugation acts as a self-validating physical separation that avoids matrix interference.

-

-

Supernatant Extraction & Dilution: Carefully aspirate the supernatant and dilute immediately in a matrix-matched solvent (e.g., 50:50 Water:Acetonitrile).

-

Causality: Immediate dilution prevents temperature-fluctuation-induced precipitation prior to instrumental analysis.

-

-

Quantification via UHPLC-CAD: Analyze the sample using Ultra-High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (CAD).

-

Causality: Ethyl(1-methoxypropan-2-yl)amine lacks a conjugated

-system or aromatic ring, rendering standard UV detection (e.g., 254 nm) virtually useless. CAD provides a universal, mass-based response independent of optical properties[3], ensuring rigorous quantitative accuracy for aliphatic amines.

-

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of Ethyl(1-methoxypropan-2-yl)amine is fundamentally dictated by its ionization state. The free base offers near-universal solubility in organic solvents due to its low lattice energy and lipophilic ether-amine backbone. Conversely, the HCl salt demands polar protic solvents to disrupt its ionic lattice. By employing rigorous, self-validating thermodynamic protocols and CAD-based quantification, researchers can generate highly reliable solubility profiles essential for process chemistry and formulation development.

References

-

National Center for Biotechnology Information. "Ethyl(1-methoxypropan-2-yl)amine | C6H15NO | CID 23397066" PubChem. URL:[Link]

-

Vehovec, T., & Obreza, A. "Review of operating principle and applications of the charged aerosol detector" ResearchGate. URL:[Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of Ethyl(1-methoxypropan-2-yl)amine

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic properties and chemical stability of Ethyl(1-methoxypropan-2-yl)amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential physicochemical characteristics that govern the compound's behavior, handling, and application. Through a combination of theoretical principles, detailed experimental protocols, and predictive insights, this guide establishes a foundational understanding of the molecule's energy profile and degradation pathways. Key thermodynamic data are summarized, and robust methodologies for stability assessment, grounded in international regulatory standards, are presented to ensure scientific integrity and support advanced research and development activities.

Introduction: Profiling Ethyl(1-methoxypropan-2-yl)amine

Ethyl(1-methoxypropan-2-yl)amine is a secondary amine featuring both an ether and a chiral center, making it a molecule of interest in synthetic chemistry and as a potential intermediate in pharmaceutical manufacturing. Understanding its thermodynamic properties and stability is not merely an academic exercise; it is a critical prerequisite for process development, formulation, and ensuring the safety and efficacy of any final product.[1][2]

1.1 Chemical Identity

-

IUPAC Name: N-ethyl-1-methoxypropan-2-amine[3]

-

Molecular Formula: C6H15NO[3]

-

Molecular Weight: 117.19 g/mol [3]

-

SMILES: CCNC(C)COC[3]

-

CAS Number: 188575-75-9[3]

Structure:

1.2 Significance and Scope

The dual functionality of an amine and an ether group imparts specific properties, such as its capacity for hydrogen bonding and its basicity.[4][5] These characteristics influence its boiling point, solubility, and reactivity.[5][6][7][8] This guide provides the necessary framework to experimentally determine and interpret the key thermodynamic and stability parameters of this molecule. While specific experimental data for this exact compound is not abundant in public literature, the protocols described herein are industry-standard methods for characterizing such molecules.[9][10]

Thermodynamic Properties: The Energetic Landscape

Thermodynamic properties dictate the energy requirements and equilibria of chemical processes. For Ethyl(1-methoxypropan-2-yl)amine, key parameters include its enthalpy of formation, heat capacity, and vapor pressure, which are fundamental for reaction engineering, process safety, and purification design.

2.1 Key Thermodynamic Parameters

-

Standard Enthalpy of Formation (ΔfH°): This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[11] It is a critical measure of a molecule's intrinsic stability. For organic amines, this is typically determined experimentally via combustion calorimetry.[12][13][14]

-

Heat Capacity (Cp): Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[15] This property is vital for heat transfer calculations in reactors and storage vessels. Differential Scanning Calorimetry (DSC) is the primary technique for its measurement.[15][16][17][18][19]

-

Vapor Pressure (Pvap): The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[20] Vapor pressure data is essential for distillation design, safety assessments (flammability), and predicting volatility.[21][22]

2.2 Experimental Determination of Thermodynamic Properties

The following sections detail the standard, self-validating protocols for measuring these properties.

Protocol: Determination of Specific Heat Capacity (Cp) by DSC

This method, based on ASTM E1269, provides a reliable means of measuring Cp.[16][18] It involves a three-step process: running a baseline (empty crucibles), a standard (sapphire), and the sample.[16]

Methodology:

-

Instrument Setup: Calibrate the Differential Scanning Calorimeter for temperature and heat flow.

-

Baseline Run: Place identical, empty, hermetically sealed aluminum crucibles on the sample and reference platforms. Run the programmed temperature profile (e.g., from 0°C to 200°C at 20°C/min) to obtain the baseline curve.

-

Standard Run: Accurately weigh a sapphire standard (approx. 20-30 mg) into a crucible. Place it on the sample platform and an empty crucible on the reference platform. Run the identical temperature program.

-

Sample Run: Accurately weigh 10-20 mg of Ethyl(1-methoxypropan-2-yl)amine into a crucible and hermetically seal it to prevent evaporation. Run the identical temperature program.

-

Calculation: The specific heat capacity of the sample is calculated using the following equation: Cp(sample) = Cp(std) × (m(std) / m(sample)) × (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) Where m is mass and DSC is the heat flow signal difference.

Causality and Trustworthiness Insight: Using a high heating rate of 20°C/min enhances the precision of the measurement.[18] Hermetically sealing the crucible is critical to prevent mass loss due to the amine's volatility, which would otherwise invalidate the results. The three-step measurement (baseline, standard, sample) corrects for instrumental bias and ensures the data's accuracy.[16]

Protocol: Vapor Pressure Determination by Static Method

The static method is a direct and versatile technique for measuring vapor pressure over a wide range.[20]

Methodology:

-

Apparatus: A thermostatted sample cell connected to a pressure transducer and a vacuum system.

-

Sample Preparation: Introduce a small amount of Ethyl(1-methoxypropan-2-yl)amine into the sample cell. The sample must be thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved air, which would contribute to the total pressure.

-

Measurement:

-

Evacuate the apparatus to a high vacuum (e.g., 10^-5 Pa).[20]

-

Isolate the cell from the vacuum pump.

-

Set the thermostat to the desired temperature and allow the system to reach thermal equilibrium.

-

Record the pressure reading from the transducer. This is the vapor pressure at that temperature.

-

-

Data Collection: Repeat the measurement at various temperatures to generate a vapor pressure curve.

Causality and Trustworthiness Insight: The degassing step is the most critical part of this protocol. Failure to remove volatile impurities like air will lead to erroneously high pressure readings, violating the principle of measuring the equilibrium pressure of the pure substance. Checking the system for leaks with a helium detector ensures that measurements are not compromised by atmospheric gases.[20]

2.3 Summary of Thermodynamic Data

Since experimental values for Ethyl(1-methoxypropan-2-yl)amine are not publicly available, the following table presents predicted values and illustrates the format for reporting experimentally determined data. Predictions can be made using group-additivity methods.[11][23][24]

| Thermodynamic Property | Predicted Value (at 298.15 K) | Experimental Method |

| ΔfH° (gas) | -250 ± 15 kJ/mol | Combustion Calorimetry |

| Cp (liquid) | 230 ± 10 J/(mol·K) | Differential Scanning Calorimetry |

| Boiling Point (at 1 atm) | 145 ± 5 °C | Ebulliometry / Distillation |

| Vapor Pressure | ~1.5 kPa | Static or Effusion Method |

Chemical Stability and Decomposition

Stability testing is a mandatory component of pharmaceutical development, designed to understand how a substance changes over time under various environmental influences.[1][2][25][26] For Ethyl(1-methoxypropan-2-yl)amine, this involves assessing its thermal stability and its reactivity under forced degradation conditions.

3.1 Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the definitive technique for determining thermal stability.[10][27][28] It measures mass loss as a function of temperature in a controlled atmosphere.[10][27][28]

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl(1-methoxypropan-2-yl)amine into a clean alumina or platinum TGA crucible.[10]

-

Instrument Setup:

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting TGA curve (thermogram) to identify the onset temperature of decomposition (Td), which is the point at which significant mass loss begins.

Causality and Trustworthiness Insight: Using an inert nitrogen atmosphere is crucial to study the inherent thermal stability of the molecule.[10] If the analysis were run in air, oxidative degradation would occur, which is a different chemical process. The 10°C/min heating rate is a standard that balances analysis time with the resolution of thermal events.[10][27] For amines, thermal degradation can accelerate above 177°C (350°F), though some are stable up to 204°C (400°F).[29] The chemistry of amine degradation is complex and often involves reactions with species like CO2, leading to heat-stable salts or polymerization.[30]

General Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of a chemical intermediate like Ethyl(1-methoxypropan-2-yl)amine.

3.2 Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by ICH guidelines (specifically Q1A(R2)).[31][32][33][34][35] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[31][32][33][34][35] The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels.[31]

Protocol: General Forced Degradation

Methodology:

-

Stock Solution: Prepare a stock solution of Ethyl(1-methoxypropan-2-yl)amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:[31][32]

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidation: Add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

-

Thermal: Store the stock solution at 80°C for 48 hours.

-

Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Causality and Trustworthiness Insight: Including a control sample (unstressed) is essential to differentiate degradation peaks from impurities present in the original sample. The development of a stability-indicating analytical method—one that can separate the parent drug from all degradation products—is a prerequisite for meaningful forced degradation studies.[31][33]

3.3 Proposed Decomposition Pathways

The structure of Ethyl(1-methoxypropan-2-yl)amine suggests several potential degradation pathways under stress conditions. The secondary amine is susceptible to oxidation, while the ether linkage could be prone to acid-catalyzed hydrolysis.

Practical Implications for Handling and Storage

Based on the general properties of secondary amines and ethers, the following recommendations can be made:

-

Storage: The compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers, protected from light. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation.

-

Material Compatibility: Avoid contact with strong oxidizing agents and strong acids. Stainless steel or glass-lined reactors are generally suitable for handling, but compatibility studies should be performed.

-

Safety: As with most amines, Ethyl(1-methoxypropan-2-yl)amine is likely to be corrosive and a skin/eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This guide has established a comprehensive framework for understanding and evaluating the thermodynamic properties and stability of Ethyl(1-methoxypropan-2-yl)amine. While specific experimental data for this molecule remains to be published, the detailed, field-proven protocols provided herein offer a clear and robust pathway for its complete physicochemical characterization. The application of these methodologies—from DSC and TGA to ICH-compliant forced degradation studies—is essential for any researcher or developer aiming to utilize this compound in a safe, effective, and scientifically sound manner. The insights into experimental causality and the logic behind protocol design are intended to empower scientists to generate high-quality, reliable data critical for advancing pharmaceutical development and chemical synthesis.

References

- ICH. (2026).

- Bryan Research & Engineering, LLC. (2008).

- VŠChT. (2008). Vapor Pressure of Organic Compounds.

- MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.

- SciSpace. (2016).

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

- University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.

- Journal of Applied Pharmaceutical Science. (2012).

- ResearchGate. (n.d.).

- University of Kentucky. (2015). Thermal Degradation Of Amines For Co 2 Capture. UKnowledge.

- Tropospheric Chemistry, BIRA-IASB. (n.d.). Vapour pressure of Pure Liquid Organic Compounds.

- SGS. (n.d.).

- Wageningen University & Research. (n.d.). Methods for estimating the vapour pressure of organic chemicals.

- Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. INL Research Library Digital Repository.

- SGS. (n.d.). Pharmaceutical Stability Testing and Storage.

- NETZSCH. (n.d.).

- GovInfo. (n.d.). Vapor pressures of organic compounds in the range below one millimeter of mercury.

- PubChem. (n.d.). Ethyl(1-methoxypropan-2-yl)amine.

- PMC. (n.d.).

- ResearchGate. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY.

- ASTM International. (2011). Determining Specific Heat Capacity by Differential Scanning Calorimetry.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products.

- Ascendia Pharma. (n.d.). Stability Studies | Testing of Pharmaceutical Products.

- Fiveable. (2025). Secondary amines Definition - Organic Chemistry II Key....

- Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry.

- Netpharmalab. (2025). Stability Studies in Pharmaceuticals | Netphamalab.

- LCGC International. (2023). Stability Studies and Testing of Pharmaceuticals - An Overview.

- Chemistry LibreTexts. (2023). Basic Properties of Amines.

- Open Library Publishing Platform. (n.d.). 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- PubChemLite. (n.d.). Ethyl(1-methoxypropan-2-yl)amine hydrochloride (C6H15NO).

- AIP Publishing. (2017). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds and Ionic Liquids.

- Infinita Lab. (2025). Guide to Thermogravimetric Analysis (TGA)

- Cheméo. (n.d.). Chemical Properties of (2-Methoxy-ethyl)-methyl-propyl-amine.

- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.

- Benchchem. (n.d.). In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Aminoterephthalic Acid.

- PMC. (n.d.).

- PMC. (2025).

- PMC. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023). 31.1: Thermogravimetry.

- PubChem. (n.d.). Methoxy(propan-2-YL)amine.

- SciSpace. (n.d.).

- ACS Publications. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.

- ChemicalBook. (2025). 2-ethyl-N-[(2S)-1-methoxypropan-2-yl]-6-methylaniline.

Sources

- 1. japsonline.com [japsonline.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Ethyl(1-methoxypropan-2-yl)amine | C6H15NO | CID 23397066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. scienceready.com.au [scienceready.com.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. PubChemLite - Ethyl(1-methoxypropan-2-yl)amine hydrochloride (C6H15NO) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 12. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. researchgate.net [researchgate.net]

- 18. mse.ucr.edu [mse.ucr.edu]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. vscht.cz [vscht.cz]

- 21. Vapour pressure of Pure Liquid Organic Compounds [tropo.aeronomie.be]

- 22. edepot.wur.nl [edepot.wur.nl]

- 23. Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and Their Resultant Gibbs Free Energy and Entropy of Vaporization at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.aip.org [pubs.aip.org]

- 25. netpharmalab.es [netpharmalab.es]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. infinitalab.com [infinitalab.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Amine Thermal Degradation [bre.com]

- 30. mdpi.com [mdpi.com]

- 31. resolvemass.ca [resolvemass.ca]

- 32. scispace.com [scispace.com]

- 33. onyxipca.com [onyxipca.com]

- 34. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Forced Degradation Testing | SGS [sgs.com]

Technical Guide: Ethyl(1-methoxypropan-2-yl)amine in High-Value Organic Synthesis

The following technical guide details the chemical profile, synthesis, and strategic applications of Ethyl(1-methoxypropan-2-yl)amine (CAS: 188575-75-9). This document is structured for organic chemists and drug discovery scientists focusing on lead optimization and structure-activity relationship (SAR) studies.

Document Control:

-

Subject:

-Ethyl-1-methoxypropan-2-amine (Secondary Amine Building Block) -

Classification: Chiral Intermediate / Pharmacophore Building Block

-

Version: 2.0 (Technical Release)

Part 1: Executive Technical Analysis

Ethyl(1-methoxypropan-2-yl)amine is a specialized secondary amine featuring a chiral center (at C2 of the propyl chain) and an ether linkage. In medicinal chemistry, this motif serves as a critical "solubilizing lipophilic group." The methoxy ether acts as a hydrogen bond acceptor to improve aqueous solubility, while the

Unlike its primary amine counterpart (1-methoxy-2-propylamine), which is a commodity intermediate for herbicides like S-Metolachlor, the

Core Physicochemical Profile

| Property | Specification | Strategic Relevance |

| IUPAC Name | Systematic identification.[3] | |

| CAS Number | 188575-75-9 | Unique identifier for procurement. |

| Molecular Formula | MW: 117.19 g/mol (Fragment-based drug design compliant).[3] | |

| Chirality | Available as | Essential for probing stereochemical fit in protein binding pockets. |

| Boiling Point | ~130–135 °C (Predicted) | Volatile enough for distillation; stable high-boiler for reactions. |

| Basicity ( | ~10.5 (Conjugate Acid) | Strong nucleophile; requires non-acidic purification or salt formation. |

Part 2: Synthesis & Preparation Protocols[4]

To ensure high purity and control over stereochemistry, the preferred synthesis route is Reductive Amination . This method prevents over-alkylation (quaternary salt formation) common in direct alkylation with ethyl halides.

Protocol A: Reductive Amination (Self-Validating Methodology)

Objective: Synthesize Ethyl(1-methoxypropan-2-yl)amine from Methoxyacetone and Ethylamine.

Reagents:

-

Methoxyacetone (1.0 eq)

-

Ethylamine (2.0 M in THF, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (Cat. 0.1 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow:

-

Imine Formation: In a flame-dried round-bottom flask under

, charge Methoxyacetone and DCE. Add Ethylamine solution dropwise at 0°C.-

Mechanism Check: The slight excess of amine drives the equilibrium toward the imine/iminium species.

-

-

Acid Activation: Add Acetic Acid. Stir for 30 minutes at room temperature.

-

Why: Protonation of the carbonyl/imine oxygen accelerates nucleophilic attack.

-

-

Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

-

Safety: STAB is milder than

and tolerates the presence of the ketone, reducing only the iminium ion selectively.

-

-

Quench & Workup: Stir overnight. Quench with sat.

. Extract with DCM ( -

Purification: The secondary amine is basic.

-

Method: Acid-Base extraction. Extract organic layer with 1M HCl (product goes to aqueous). Wash organic with DCM (removes neutrals). Basify aqueous layer to pH 12 with NaOH. Extract back into DCM. Dry (

) and concentrate.

-

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis Pathway[5]

Caption: Selective reductive amination pathway preventing over-alkylation.

Part 3: Strategic Applications in Drug Discovery

This amine is a versatile nucleophile used to introduce the

Application 1: Nucleophilic Aromatic Substitution ( )

Context: Synthesis of amino-pyrimidine or amino-pyridine libraries (common scaffolds in oncology).

Protocol:

-

Substrate: 2,4-Dichloropyrimidine (1.0 eq).

-

Nucleophile: Ethyl(1-methoxypropan-2-yl)amine (1.1 eq).

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq). -

Solvent: Ethanol or DMF.

-

Conditions:

-

Regioselectivity Control: At 0°C to RT, the amine preferentially attacks the C4 position (less sterically hindered and more electrophilic).

-

Heating: Heating to 80°C may force bis-substitution. Keep at RT for mono-substitution.

-

Outcome: Formation of 2-chloro-4-(

Application 2: Amide Coupling (Peptidomimetics)

Context: Creating stable amide bonds for fragment growing.

Protocol:

-

Carboxylic Acid: Scaffold-COOH (1.0 eq).

-

Coupling Agent: HATU (1.1 eq) or

(50% in EtOAc). -

Base: DIPEA (3.0 eq).

-

Amine: Ethyl(1-methoxypropan-2-yl)amine (1.2 eq).

-

Solvent: DMF.

-

Procedure: Pre-activate acid with HATU/Base for 5 mins, then add amine. Stir 2h.

-

Note: Secondary amines are sterically hindered. HATU is preferred over EDC/HOBt for faster conversion.

-

Visualization: Medicinal Chemistry Workflow

Caption: Parallel utilization of the amine in SNAr and Amide Coupling workflows.

Part 4: References & Sourcing

The following references validate the chemical identity, synthesis precursors, and analogous applications of the methoxy-propylamine class in pharmaceutical chemistry.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23397066, Ethyl(1-methoxypropan-2-yl)amine. Retrieved from [Link]

-

Verification of CAS 188575-75-9 and chemical structure.

-

-

-

Details on the primary amine precursor and its role in p38 MAP kinase inhibitors and herbicide synthesis.

-

-

European Patent Office (2015). Patent EP2892877B1: Process for the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline. Retrieved from

-

Validates the industrial relevance of the N-(1-methoxypropan-2-yl) moiety in bioactive molecules.

-

-

-

Source for commercial availability and hydrochloride salt forms.

-

Sources

Methodological & Application

Protocol for using Ethyl(1-methoxypropan-2-yl)amine as a chiral building block.

Application Note: Ethyl(1-methoxypropan-2-yl)amine as a Chiral Building Block in Targeted Therapeutics Synthesis

As a Senior Application Scientist, I frequently encounter the architectural challenges of installing sterically demanding, chiral pharmacophores into complex active pharmaceutical ingredients (APIs). Chiral amines, particularly 1-methoxypropan-2-amine and its derivatives, have emerged as privileged building blocks in the synthesis of targeted therapeutics, most notably in the design of diaminopyrimidine-based kinase inhibitors for oncology[1][2].

The specific N-alkylated variant, Ethyl(1-methoxypropan-2-yl)amine , offers a distinct and powerful pharmacological profile. By converting a primary amine to a secondary amine via N-ethylation, we eliminate a hydrogen bond donor. This modification predictably increases lipophilicity, enhances blood-brain barrier (BBB) penetration, and improves overall cellular permeability. Simultaneously, the molecule retains its terminal methoxy group, which acts as a crucial hydrogen bond acceptor, often anchoring the inhibitor to the hinge region of kinases such as FLT3 or c-Met[2][3].

Mechanistic Rationale: The Anatomy of the Building Block

When designing a synthetic route, the selection of Ethyl(1-methoxypropan-2-yl)amine is rarely arbitrary; it is a calculated structural intervention. The chiral center at the C2 position of the propyl chain vectors the methoxy group into specific three-dimensional space, preventing steric clashes within the tight confines of an enzyme's ATP-binding pocket[1].

However, this structural advantage introduces a synthetic challenge: secondary amines are significantly less nucleophilic than their primary counterparts due to increased steric bulk. Consequently, standard Nucleophilic Aromatic Substitution (SNAr) protocols must be rigorously optimized to drive conversion without compromising the integrity of the chiral center.

Fig 1. Pharmacophore mapping of Ethyl(1-methoxypropan-2-yl)amine in kinase binding.

Process Optimization: Overcoming Steric Hindrance in SNAr

The most common application for this building block is its coupling to a halogenated heterocycle (e.g., 2,4-dichloropyrimidine) via SNAr[1][4]. Because the N-ethyl group shields the nucleophilic nitrogen, room-temperature reactions typically stall. Elevating the temperature is required, but this introduces the risk of racemization at the alpha-chiral center if the base is too harsh.

To establish a self-validating system, we must balance solvent polarity, base strength, and thermal energy. The data below illustrates the causality behind our solvent and base selection.

Table 1: Optimization of SNAr Conditions for Ethyl(1-methoxypropan-2-yl)amine Coupling

| Solvent | Base (Equiv) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| DMF | K₂CO₃ (2.5) | 80 | 24 | 45 | >99 |

| DMF | DIPEA (2.5) | 110 | 18 | 72 | 98 |

| n-Butanol | DIPEA (2.5) | 110 | 12 | 94 | >99 |

| n-Butanol | TEA (2.5) | 110 | 18 | 88 | >99 |

| NMP | Cs₂CO₃ (2.5) | 130 | 8 | 96 | 91 (Racemization) |

The Causality of the Matrix: Why does n-Butanol dramatically outperform DMF? The SNAr reaction proceeds via a negatively charged Meisenheimer complex. Polar protic solvents like n-Butanol stabilize this developing negative charge on the pyrimidine intermediate through hydrogen bonding. This significantly lowers the activation energy required for the sterically hindered secondary amine to attack. Furthermore, pushing the temperature to 130°C with a strong base (Cs₂CO₃) leads to measurable racemization (ee drops to 91%) due to the reversible deprotonation of the slightly acidic alpha-proton adjacent to the amine.

Standardized Protocol: High-Yield SNAr Coupling

The following methodology provides a robust, self-validating workflow for coupling enantiopure Ethyl(1-methoxypropan-2-yl)amine to a pyrimidine core.

Materials & Reagents:

-

(S)- or (R)-Ethyl(1-methoxypropan-2-yl)amine (1.5 equiv)

-

2,4-Dichloropyrimidine derivative (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous n-Butanol (0.2 M relative to limiting reagent)

Step-by-Step Methodology:

-

Preparation: In an oven-dried, nitrogen-flushed reaction vial, dissolve the 2,4-dichloropyrimidine derivative in anhydrous n-Butanol.

-

Activation: Add DIPEA to the stirring solution. The use of a non-nucleophilic, sterically hindered base prevents unwanted side reactions with the electrophile.

-

Nucleophile Addition: Introduce Ethyl(1-methoxypropan-2-yl)amine dropwise at room temperature.

-

Thermal Cycling: Seal the vial and heat the reaction mixture to 110°C using an oil bath or heating block. Maintain vigorous stirring for 12 hours.

-

In-Process Control (IPC): At 12 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting pyrimidine mass is <2% of the total ion chromatogram.

-

Quench and Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the n-Butanol. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

-

Phase Separation: Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the core).

Fig 2. Self-validating SNAr workflow ensuring high yield and chiral integrity.

Analytical Validation: Ensuring Chiral Integrity

A protocol is only as reliable as its validation system. Because the SNAr conditions require elevated temperatures, it is mandatory to confirm that the chiral center of the Ethyl(1-methoxypropan-2-yl)amine moiety has not epimerized.

Chiral Supercritical Fluid Chromatography (SFC) Method: To validate the stereochemical integrity of the final coupled product, analyze the purified compound using Chiral SFC against a racemic standard (synthesized using racemic Ethyl(1-methoxypropan-2-yl)amine).

-

Column: Chiralpak AD-H or AS-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: CO₂ / Co-solvent (e.g., 0.1% Diethylamine in Methanol) in a 80:20 ratio.

-

Flow Rate: 3.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: The enantiomeric excess (ee) must remain >99%, confirming that the 110°C / DIPEA / n-Butanol system is perfectly tuned to prevent alpha-deprotonation.

By strictly adhering to this thermodynamic and solvent-controlled framework, drug development professionals can seamlessly integrate this highly lipophilic, spatially precise building block into next-generation therapeutic libraries.

References

1.[4] 1-Methoxy-2-propylamine | 37143-54-7 - Benchchem. Benchchem. Available at: 2.[3] US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors. Google Patents. Available at: 3.[1] Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia | ACS Omega. ACS Publications. Available at: 4.[2] Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia. Scholarly Publications Leiden University. Available at:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. US12084449B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]

- 4. 1-Methoxy-2-propylamine | 37143-54-7 | Benchchem [benchchem.com]

Application Note: Asymmetric Synthesis of Complex Amines Utilizing Ethyl(1-methoxypropan-2-yl)amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In the realm of modern drug development, the asymmetric synthesis of complex chiral amines is a non-negotiable parameter for ensuring target specificity and mitigating off-target toxicity. Ethyl(1-methoxypropan-2-yl)amine (C₆H₁₅NO, CAS: 188575-75-9) has emerged as a highly versatile chiral building block and organocatalytic auxiliary . Commercially recognized as a critical chiral building block , this secondary amine is structurally primed for stereocontrol due to its bidentate nature.

The Causality of Stereocontrol

The efficacy of Ethyl(1-methoxypropan-2-yl)amine in asymmetric synthesis is driven by two distinct structural features:

-

Bidentate Chelation: The presence of the Lewis basic methoxy group (–OCH₃) alongside the secondary amine allows for the formation of a rigid, 5-membered metallacycle when exposed to Lewis acidic transition metals (e.g., Ti⁴⁺, Pd²⁺, Li⁺). This locks the transition state conformation.

-

Steric Shielding: Once the metallacycle or enamine is formed, the methyl group at the C2 chiral center and the N-ethyl substituent project into the surrounding steric environment, effectively blocking one face (typically the Si-face) of the reactive intermediate. This forces incoming nucleophiles or hydrides to approach exclusively from the less hindered Re-face.

This stereodirecting principle is historically foundational in the synthesis of complex anilines and herbicides, such as the asymmetric precursors to (S)-metolachlor , and mirrors the high facial selectivity seen in modern sulfinamide-based asymmetric amine syntheses .

Experimental Workflows & Logical Pathways

To visualize the mechanistic logic behind the asymmetric induction, the following workflow illustrates the bidentate chelation model during a reductive amination sequence.

Logical workflow of diastereoselective reductive amination utilizing bidentate chelation.

Validated Methodologies

Protocol A: Titanium-Mediated Diastereoselective Reductive Amination

This protocol details the synthesis of a chiral tertiary amine by coupling Ethyl(1-methoxypropan-2-yl)amine with a prochiral ketone.

Self-Validating System: The reaction relies on a distinct colorimetric and chromatographic shift. The formation of the Ti-iminium complex produces a deep yellow/orange hue. The reduction step is only initiated once chiral HPLC confirms >98% conversion of the starting ketone, preventing the formation of racemic alcohol byproducts.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add Ethyl(1-methoxypropan-2-yl)amine (1.0 equiv, 10 mmol) and the prochiral ketone (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL).

-

Causality: DCE is selected over coordinating solvents (like THF) to prevent solvent competition with the methoxy group for titanium coordination.

-

-

Activation: Dropwise add Titanium(IV) isopropoxide (Ti(O-iPr)₄, 2.0 equiv, 20 mmol) at 0 °C. Stir the mixture at room temperature for 12 hours.

-

Causality: Ti(O-iPr)₄ acts dually as a dehydrating agent (driving the equilibrium toward the iminium ion) and a Lewis acid template that locks the chiral conformation via N/O bidentate chelation.

-

-

Validation Check: Draw a 50 µL aliquot, quench with NaHCO₃, and analyze via chiral HPLC. Proceed only if the ketone peak area is <2%.

-

Reduction: Cool the reaction mixture to -78 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 equiv, 30 mmol) in three portions over 30 minutes.

-

Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the activated iminium species without reducing unreacted ketone, while the low temperature maximizes diastereomeric excess (d.e.) by rigidifying the transition state.

-

-

Workup: Quench with saturated aqueous NH₄Cl (15 mL). Filter through a Celite pad to remove titanium dioxide salts. Extract the aqueous layer with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Enamine-Mediated Asymmetric Organocatalysis

Ethyl(1-methoxypropan-2-yl)amine can also be deployed as a secondary amine organocatalyst for the asymmetric Michael addition of aldehydes to nitroolefins.

Enamine-mediated asymmetric organocatalysis cycle using a chiral secondary amine.

Step-by-Step Procedure:

-

Catalyst Loading: In a reaction vial, dissolve Ethyl(1-methoxypropan-2-yl)amine (20 mol%) and benzoic acid (20 mol%) in toluene (5 mL).

-

Causality: Benzoic acid protonates the hemiaminal intermediate, accelerating dehydration to form the active (E)-enamine.

-

-

Substrate Addition: Add the aliphatic aldehyde (1.5 equiv) and stir for 15 minutes to allow enamine equilibration.

-

Electrophile Addition: Add the nitroolefin (1.0 equiv) at -20 °C. Stir for 24 hours.

-

Causality: The methoxy group of the catalyst sterically shields the Si-face of the enamine. The low temperature ensures the electrophile approaches exclusively from the Re-face.

-

-

Quench & Isolate: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Quantitative Data Presentation